6-Chloro-chroman-3-carboxylic acid methyl ester

Vue d'ensemble

Description

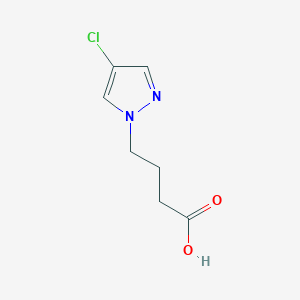

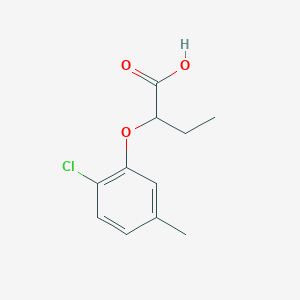

The compound "6-Chloro-chroman-3-carboxylic acid methyl ester" is a chemical derivative of chroman, which is a heterocyclic compound consisting of a benzene ring fused to a tetrahydrofuran ring. The presence of a chloro substituent and a carboxylic acid methyl ester group indicates that this compound could be of interest in various chemical synthesis and pharmaceutical research due to its potential biological activity.

Synthesis Analysis

The synthesis of related compounds has been explored in the provided papers. For instance, the synthesis of esters containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one has been described, where carboxylic acids were cyclized and then esterified with alcohols such as methanol . Although not directly related to "this compound," these methods could potentially be adapted for its synthesis by incorporating the appropriate chloro and methoxy functional groups at the corresponding positions on the chroman backbone.

Molecular Structure Analysis

The molecular structure of a closely related compound, "6-fluoro-7-chloro-4-oxo-4H-chromene-3-carboxylic acid," has been determined using NMR spectroscopy and X-ray crystallography . This provides a basis for understanding the structural aspects of halogenated chroman derivatives, which could be extrapolated to "this compound," suggesting that it may exhibit similar crystallographic properties and molecular geometry.

Chemical Reactions Analysis

The reactivity of similar compounds has been investigated, such as the reactions of thieno[2,3-d]pyrimidine-6-carboxylic acid esters and amides , and the synthesis of various esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids . These studies provide insights into the reactivity of carboxylic acid esters and the influence of substituents on their chemical behavior. "this compound" may undergo similar reactions, such as hydrolysis to the corresponding carboxylic acid, or it could participate in further esterification and substitution reactions due to the presence of the chloro group.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, the properties of structurally related compounds can offer some predictions. For example, the paper on "6-fluoro-7-chloro-4-oxo-4H-chromene-3-carboxylic acid" provides crystallographic data and calculated density , which could be used to infer the likely solid-state properties of "this compound." Additionally, the solubility, melting point, and reactivity could be influenced by the presence of the ester and chloro groups, as seen in the synthesis and reactivity studies of similar compounds .

Applications De Recherche Scientifique

Synthesis and Structural Studies

Research on compounds closely related to 6-Chloro-chroman-3-carboxylic acid methyl ester has focused on their synthesis, structural, and conformational analysis. For instance, studies on pyrazole derivatives have highlighted their synthesis and characterization using NMR, IR spectroscopy, and X-ray diffraction, alongside comparisons with density-functional-theory (DFT) calculations to understand their molecular structure and stability (Li-qun Shen et al., 2012). Similarly, research on chromane derivatives has detailed their synthesis and confirmed their structures through spectral analysis, X-ray analysis, and DFT conformational analysis (M. Ciolkowski et al., 2009).

Kinetic Resolution and Lipid-modifying Activity

Another application involves the lipase-catalyzed kinetic resolution of methyl esters of analogues of clofibrate, a lipid-modifying agent, showing moderate enantioselectivities and enantiomeric excesses. This process allows for the separation of enantiomerically pure compounds, which are crucial for the development of pharmaceuticals (S. Ferorelli et al., 2001).

Anti-cancer Activity

Complexes based on derivatives closely related to this compound have been synthesized and evaluated for their in vitro cytotoxicities against various cell lines, demonstrating potential anti-cancer activities. Such studies contribute to the development of novel therapeutic agents (Yanhui Qiao et al., 2021).

Safety and Hazards

Propriétés

IUPAC Name |

methyl 6-chloro-3,4-dihydro-2H-chromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO3/c1-14-11(13)8-4-7-5-9(12)2-3-10(7)15-6-8/h2-3,5,8H,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPAAUUYJRNLHLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=C(C=CC(=C2)Cl)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50606495 | |

| Record name | Methyl 6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50606495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68281-66-3 | |

| Record name | Methyl 6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50606495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

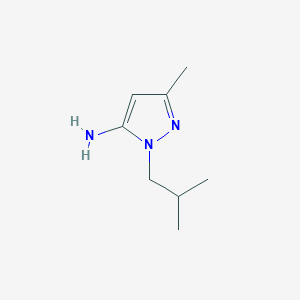

![2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B1287512.png)